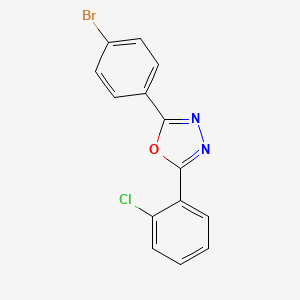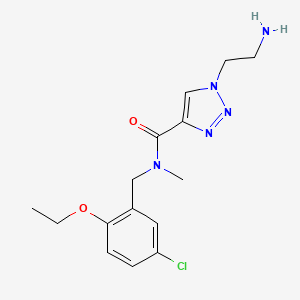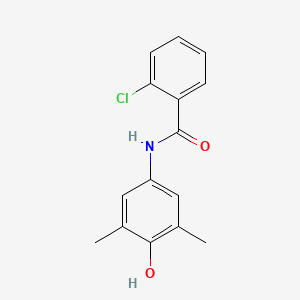
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8BrClN2O and its molecular weight is 335.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.95085 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal and Biological Properties
A study on unsymmetrical 1,3,4-oxadiazoles, closely related to 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, investigated their antibacterial activity and thermal properties. The compounds showed significant activity against Gram-positive bacteria and were characterized for their thermal stability through TG and DSC analysis, demonstrating potential in pharmaceutical applications and materials science for their robust thermal characteristics (Arora et al., 2012).
Nonlinear Optical Properties
Another research focused on the nonlinear optical characterization of new 1,3,4-oxadiazole derivatives, where one compound containing Bromine was identified as a potential optical limiter. This suggests applications in optoelectronics, where controlling light propagation is crucial (Chandrakantha et al., 2011).
Synthesis and Structural Analysis
The synthesis and crystal structure of 2,5-bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole were explored, providing insights into the structural aspects of such compounds. These findings can contribute to the development of new materials with tailored properties for various applications (Ye et al., 2006).
Anticancer Potential
Research on 3-aryl-5-aryl-1,2,4-oxadiazoles identified novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This highlights the potential of 1,3,4-oxadiazole derivatives in developing new anticancer agents (Zhang et al., 2005).
Electroluminescence and Optical Properties
A study on the electroluminescence and photophysical characteristics of 2,7-fluorenevinylene-based trimers, including those with 1,3,4-oxadiazole units, revealed their potential in organic light-emitting diodes (OLEDs). These compounds showed promising optical properties, suggesting applications in display technologies and lighting (Mikroyannidis et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJBVPFTHVCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5600466.png)
![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)
![(3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5600488.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)


![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
![3-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B5600517.png)
![(4-chloro-3-fluorophenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone](/img/structure/B5600524.png)
![2-ethyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5600535.png)
![[(E)-(3,4-dimethoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B5600546.png)
